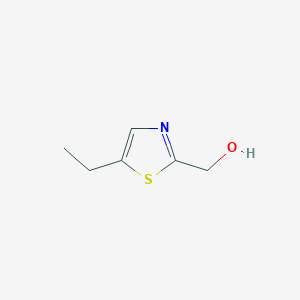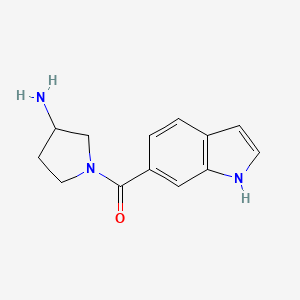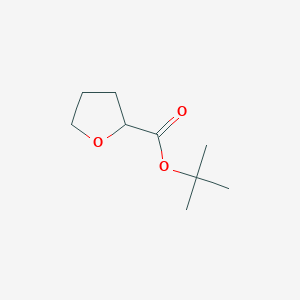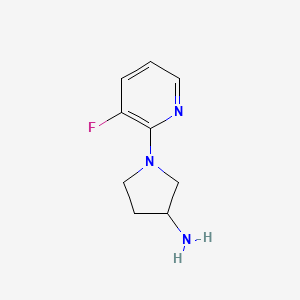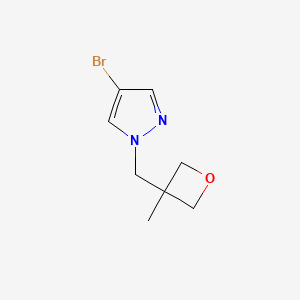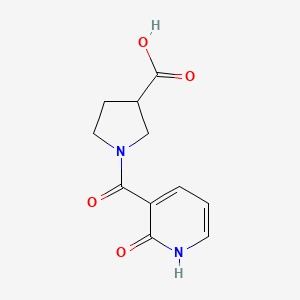
1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid comprises a pyrrolidine ring attached to a carboxylic acid group and a 2-hydroxynicotinoyl group.Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing new drugs with target selectivity . The non-planarity of the pyrrolidine ring, known as “pseudorotation”, contributes to the three-dimensional coverage of molecules, enhancing their interaction with biological targets .
Asymmetric Organocatalysis
Pyrrolidine-based compounds are crucial in asymmetric organocatalysis, a method used to produce chiral molecules. These molecules are significant in creating pharmaceuticals with high enantioselectivity, which is essential for their efficacy and safety . The compound can be used to synthesize novel organocatalysts that facilitate these asymmetric reactions .
Pharmacological Research
In pharmacology, the pyrrolidine core is often incorporated into molecules designed to inhibit specific enzymes or receptors. For instance, derivatives of pyrrolidine carboxylic acid have been studied as cholinesterase inhibitors, which are important in treating diseases like Alzheimer’s .
Synthesis of Biologically Active Compounds
The pyrrolidine ring is a common motif in biologically active natural and synthetic compounds. Its presence in a molecule can significantly influence the molecule’s stereochemistry and pharmacophore space, leading to different biological profiles and drug candidates .
Structural Diversity in Drug Candidates
The saturated nature of the pyrrolidine ring allows for greater structural diversity in drug candidates. This diversity is beneficial for modifying physicochemical parameters and achieving optimal ADME/Tox results, which are critical for the drug’s performance in the body .
Enantioselective Protein Binding
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can bind to enantioselective proteins in unique ways. This feature is exploited in drug design to create compounds with specific biological profiles, which is crucial for targeted therapies .
Future Directions
Pyrrolidine derivatives, including 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid, continue to be of interest in drug discovery due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(2-oxo-1H-pyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-9-8(2-1-4-12-9)10(15)13-5-3-7(6-13)11(16)17/h1-2,4,7H,3,5-6H2,(H,12,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOHFRHSKKPCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



